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  • Product: 4-Hydroxyquinoline-7-carboxylic acid
  • CAS: 948573-55-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Handling of 4-Hydroxyquinoline-7-carboxylic Acid

Topic: 4-Hydroxyquinoline-7-carboxylic acid solubility in DMSO and water Content Type: In-depth technical guide Audience: Researchers, scientists, drug development professionals[1] [1][2] Executive Summary 4-Hydroxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxyquinoline-7-carboxylic acid solubility in DMSO and water Content Type: In-depth technical guide Audience: Researchers, scientists, drug development professionals[1]

[1][2]

Executive Summary

4-Hydroxyquinoline-7-carboxylic acid (CAS: 1150618-22-6) is a rigid, amphoteric bicyclic scaffold widely utilized in the synthesis of kinase inhibitors, antimicrobial agents, and peptidomimetics.[1][2] Its utility in drug discovery is often hampered by poor aqueous solubility at physiological pH, driven by strong intermolecular hydrogen bonding and high crystal lattice energy (typically MP >260°C).[1][3]

This guide provides a validated physicochemical framework for solubilizing this compound. The core strategy relies on disrupting the stable crystal lattice using Dimethyl Sulfoxide (DMSO) for stock solutions or exploiting the pH-dependent ionization of the carboxylic acid and quinolone motifs for aqueous applications.[1][3]

Physicochemical Basis of Solubility[2]

To effectively dissolve 4-Hydroxyquinoline-7-carboxylic acid, one must understand its tautomeric and ionization behavior.[1][3]

Tautomerism: The "Hidden" Quinolone

Although nomenclature suggests a hydroxyl group at position 4, this compound predominantly exists as the 4(1H)-quinolone tautomer in the solid state and in polar solvents.[1][3] This tautomer features an amide-like resonance, significantly reducing the basicity of the nitrogen and increasing the polarity of the molecule.[1][3]

  • Implication: The compound acts more like a zwitterionic solid than a simple phenol or amine.[1][3] It possesses high lattice energy, resisting dissolution in non-polar solvents.[1][3]

Ionization Profile (pKa)

The molecule possesses two primary ionizable groups that dictate its solubility window:[1][3]

  • Carboxylic Acid (C7-COOH): pKa ≈ 3.8 – 4.[1][3]2. Deprotonation yields a mono-anion, significantly improving water solubility.[1][3]

  • Quinolone Nitrogen / Oxygen: The 4-quinolone system is very weakly basic (pKa < 2) and weakly acidic (pKa > 11).[1][3]

SpeciespH RangeSolubility Status
Cationic (Protonated N)pH < 1.5Soluble (requires strong acid)
Neutral (Zwitterion/Unionized)pH 2.0 – 6.0Insoluble / Precipitates
Anionic (Carboxylate)pH > 7.5Soluble (as Na/K salt)

Solubility in DMSO (Preferred Stock Solvent)[1][2]

DMSO is the gold standard for preparing concentrated stock solutions (10–100 mM) due to its ability to disrupt the strong hydrogen bond network of the quinolone dimer.[1][3]

Saturation Limits
  • Max Solubility: ~20–50 mg/mL (approx. 100–250 mM) at 25°C.[1][3]

  • Stability: High.[1][3] The compound is chemically stable in DMSO for >6 months at -20°C.[1][3]

Protocol: Preparation of 50 mM Stock Solution

Materials:

  • 4-Hydroxyquinoline-7-carboxylic acid (MW: 189.17 g/mol )[1][3][2][4]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%)[1][3]

  • Vortex mixer and Sonicator[1][3]

Procedure:

  • Weighing: Accurately weigh 9.46 mg of the solid into a 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dispersion: Vortex vigorously for 30 seconds. The powder may initially clump due to surface wetting issues.[1][3]

  • Dissolution: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.

    • Note: If the solution remains cloudy, warm gently to 40°C. The solution should become clear and slightly yellow/amber.[1][3]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

The "DMSO Freeze" Artifact

Critical Warning: DMSO is hygroscopic.[1][3] If the stock solution absorbs atmospheric water, the "effective" solubility decreases, leading to "crash-out" (precipitation) upon freezing.[1][3]

  • Mitigation: Always purge vials with dry nitrogen or argon before sealing.[1][3] Visually inspect thawed stocks for needle-like crystals before use.[1][3]

Solubility in Water and Aqueous Buffers[1][2]

Direct dissolution in neutral water (pH 7) is not recommended and will likely fail.[1][3] The compound requires pH adjustment to form a soluble salt.[1][3]

The Base-Solubilization Strategy

To achieve aqueous solubility, you must deprotonate the carboxylic acid to form the carboxylate anion.[1][3]

Recommended Bases:

  • 1.0 M NaOH (Sodium Hydroxide)[1][3]

  • 1.0 M Na₂CO₃ (Sodium Carbonate) — Preferred for cell culture to avoid extreme alkalinity.[1][3]

Protocol: Preparation of 10 mM Aqueous Working Solution

Procedure:

  • Weigh 1.89 mg of compound into a vial.

  • Add 900 µL of ultrapure water (Milli-Q). Result: Suspension.

  • Add 100 µL of 0.1 M NaOH (or 1 equivalent of base relative to the compound).

  • Vortex until clear. The final pH will be >8.[1][3]

  • Buffer Dilution: Slowly dilute this solution into your assay buffer (e.g., PBS).

    • Caution: If the assay buffer pH is < 7.0, the compound may reprecipitate.[1][3] Ensure the final pH remains above 7.4.

Solubility Decision Workflow (Graphviz Diagram)

The following diagram illustrates the decision logic for solubilizing 4-Hydroxyquinoline-7-carboxylic acid based on the intended application.

SolubilityWorkflow Start Start: 4-Hydroxyquinoline-7-COOH (Solid Powder) AppCheck Intended Application? Start->AppCheck StockSol High Conc. Stock (Screening/Storage) AppCheck->StockSol Storage/HTS AqAssay Biological Assay (Direct Aqueous Use) AppCheck->AqAssay Cell/Enzyme Assay DMSO Dissolve in 100% DMSO (Target: 10-50 mM) StockSol->DMSO Sonicate Sonicate 10 mins (Warm to 40°C if needed) DMSO->Sonicate Store Store at -20°C (Protect from moisture) Sonicate->Store DirectWater Dissolve in Water? AqAssay->DirectWater Fail Precipitation Risk (Insoluble at pH 4-6) DirectWater->Fail Neutral pH BaseAdd Add 1.0 eq NaOH or Na2CO3 (Target pH > 8.0) DirectWater->BaseAdd Alkaline Shift Success Clear Solution (Carboxylate Salt) BaseAdd->Success

Caption: Decision logic for solubilization. Blue path indicates standard DMSO stock preparation; Green path indicates successful aqueous solubilization via pH adjustment.[1][3]

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Precipitation upon dilution pH CrashWhen diluting DMSO stock into aqueous buffer, the local pH may drop below the pKa of the carboxylic acid.[1][3] Solution: Ensure the buffer capacity is sufficient to maintain pH > 7.[1][3]5.
Cloudy DMSO stock Water ContaminationDMSO has absorbed atmospheric moisture, reducing solubility.[1][3] Solution: Use fresh, anhydrous DMSO and warm to 40°C.
Gel formation AggregationAt high concentrations (>100 mM), quinolones can stack.[1][3] Solution: Dilute to <50 mM and sonicate.

References

  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid (Isomer Reference for Properties).[1][3][4] National Library of Medicine.[1][3][4] Retrieved from [Link][1][3]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Demonstrates base-mediated solubility). Retrieved from [Link][1][3]

  • Organic Syntheses. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Protocol Reference). Org.[1][3][2][5] Synth. 1947, 27,[1] 48. Retrieved from [Link][1][3]

Sources

Exploratory

Spectroscopic data of 4-Hydroxyquinoline-7-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 4-Hydroxyquinoline-7-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Hydroxyquinoline-7...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-Hydroxyquinoline-7-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Hydroxyquinoline-7-carboxylic acid (CAS No. 1150618-22-6), a key heterocyclic building block in medicinal chemistry and drug development.[1] Due to a lack of consolidated, publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in established spectroscopic principles and data from structurally analogous compounds. We will present and interpret the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-fidelity spectra, designed to serve as a self-validating framework for researchers. The content herein is structured to provide not just data, but a causal understanding of the spectroscopic signatures, empowering scientists in their research and development endeavors.

Introduction to 4-Hydroxyquinoline-7-carboxylic Acid

4-Hydroxyquinoline-7-carboxylic acid, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , is a bifunctional quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a hydroxyl group at the 4-position and a carboxylic acid at the 7-position creates a molecule with significant potential for forming diverse derivatives through esterification, amidation, and etherification. These derivatives have been explored for a range of biological activities, including antimicrobial and anticancer applications.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and characterizing its reaction products.

This guide will elucidate the expected spectroscopic fingerprint of this molecule, providing a foundational reference for researchers.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 4-Hydroxyquinoline-7-carboxylic acid. The predictions are based on the known spectroscopic behavior of the quinoline nucleus, hydroxyl groups, and carboxylic acids, with specific values informed by data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are based on data from 4-hydroxy-2(1H)-quinolone and are interpreted considering the electronic effects of the substituents on the quinoline ring.[2] The numbering convention used for NMR assignments is shown in the diagram below.

Caption: Molecular structure and numbering of 4-Hydroxyquinoline-7-carboxylic acid.

2.1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five signals in the aromatic region, one for each proton on the quinoline ring system, plus signals for the hydroxyl and carboxylic acid protons. The solvent used is critical; DMSO-d₆ is chosen here as it is a common solvent for this class of compounds and will allow for the observation of exchangeable protons (OH and COOH).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~12.0 - 13.0br s-COOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[2]
~11.5br s-4-OHThe phenolic proton signal is also broad due to hydrogen bonding and exchange. Its chemical shift is concentration and solvent dependent.
~8.6dJ ≈ 2.0H-8This proton is ortho to the nitrogen and the carboxylic acid group, leading to deshielding. It will appear as a doublet due to coupling with H-6.
~8.2ddJ ≈ 8.8, 2.0H-6This proton is coupled to both H-5 (ortho) and H-8 (meta), resulting in a doublet of doublets.
~8.0dJ ≈ 8.8H-5This proton is ortho to the electron-withdrawing carboxylic acid group (through the ring system) and will be a doublet due to coupling with H-6.
~7.5dJ ≈ 5.0H-2The proton at the 2-position is adjacent to the nitrogen atom and is coupled to the proton at the 3-position.
~6.5dJ ≈ 5.0H-3The proton at the 3-position is shielded by the adjacent electron-donating hydroxyl group. It is coupled to the proton at the 2-position.

2.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display 10 distinct signals, one for each carbon atom in the molecule, as they are all in unique electronic environments.

Chemical Shift (δ, ppm)AssignmentRationale
~178.0C-4The carbon bearing the hydroxyl group is significantly deshielded and appears far downfield, typical for enolic carbons.
~168.0COOHThe carbonyl carbon of the carboxylic acid is characteristically found in this region.
~148.0C-8aA quaternary carbon adjacent to the nitrogen atom.
~140.0C-2The carbon adjacent to the nitrogen in the pyridine ring.
~130.0C-7The carbon attached to the carboxylic acid group is deshielded.
~128.0C-5Aromatic CH carbon.
~125.0C-6Aromatic CH carbon.
~122.0C-4aQuaternary carbon at the ring junction.
~118.0C-8Aromatic CH carbon.
~110.0C-3The carbon adjacent to the hydroxyl-bearing carbon is shielded.
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The spectrum of 4-Hydroxyquinoline-7-carboxylic acid is expected to be dominated by features from the carboxylic acid and hydroxyl groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer & Phenol)This very broad and intense absorption is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer, which will overlap with the phenolic O-H stretch.[3][4]
~1700Strong, SharpC=O stretch (Carboxylic acid)This strong absorption is due to the carbonyl group of the carboxylic acid. Its position suggests conjugation with the aromatic ring.[3]
1620, 1580, 1500Medium - StrongC=C and C=N ring stretchingThese absorptions are characteristic of the quinoline aromatic ring system.
~1300MediumC-O stretch and O-H bendA combination of C-O stretching and O-H in-plane bending from both the carboxylic acid and phenol groups contributes to this region.[5]
~900 - 700Medium - StrongC-H out-of-plane bendingThese bands are related to the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The nominal molecular weight is 189.17 g/mol .

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for this polar molecule.

    • Positive Mode: Expect a strong peak for the protonated molecule, [M+H]⁺, at m/z 190.

    • Negative Mode: Expect a strong peak for the deprotonated molecule, [M-H]⁻, at m/z 188.

  • Electron Ionization (EI): This hard ionization technique will lead to more extensive fragmentation.

    • Molecular Ion Peak: A peak at m/z 189 (M⁺) should be observable.

    • Key Fragments:

      • m/z 171: Loss of H₂O ([M-H₂O]⁺) from the carboxylic acid and/or hydroxyl group.

      • m/z 144: Loss of a carboxyl radical (•COOH) or successive loss of OH and CO. This corresponds to the 4-hydroxyquinoline radical cation.[1][6]

      • m/z 116: Subsequent loss of CO from the m/z 144 fragment.

Standard Experimental Protocols

To obtain high-quality spectroscopic data for 4-Hydroxyquinoline-7-carboxylic acid, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is crucial.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). Integrate the ¹H signals and accurately measure the chemical shifts and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Perform a background correction. Label the major peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ESI source.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly or via an LC system.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the parent ion.

    • For fragmentation studies, perform tandem MS (MS/MS) on the parent ions ([M+H]⁺ or [M-H]⁻).

The general workflow for spectroscopic analysis is depicted below.

G cluster_0 cluster_1 cluster_2 start Pure Sample of 4-Hydroxyquinoline-7-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (HRMS-ESI) start->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) ir->ir_data ms_data m/z Values Fragmentation Pattern ms->ms_data structure Structural Elucidation & Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of 4-Hydroxyquinoline-7-carboxylic acid. By synthesizing information from foundational spectroscopic principles and data from analogous structures, we have provided a robust framework for the identification and characterization of this important molecule. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts reflecting the substituted quinoline ring system, while the IR spectrum will be clearly identifiable by the prominent absorptions of the carboxylic acid and hydroxyl groups. Mass spectrometry will confirm the molecular weight and provide predictable fragmentation pathways. The included protocols offer a standardized approach to obtaining reliable experimental data, ensuring both accuracy and reproducibility in a research setting.

References

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 1-52.
  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • A-Z Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Spectroscopy Online. (2019). The C-O Bond, Part I: Introduction and the IR Spectra of Alcohols. [Link]

  • Larkin, P. J. (2017).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

The Antimicrobial Potential of the 4-Hydroxyquinoline-7-carboxylic Acid Scaffold: A Technical Guide for Researchers

Abstract The quinolone scaffold, a cornerstone in the development of antimicrobial agents, continues to be a focal point for research into novel therapeutics. Within this broad class of compounds, 4-Hydroxyquinoline-7-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolone scaffold, a cornerstone in the development of antimicrobial agents, continues to be a focal point for research into novel therapeutics. Within this broad class of compounds, 4-Hydroxyquinoline-7-carboxylic acid serves as a key building block for the synthesis of derivatives with significant biological activity.[1] This technical guide provides an in-depth exploration of the antimicrobial spectrum associated with the 4-hydroxyquinoline core, with a particular focus on the derivatives of 4-Hydroxyquinoline-7-carboxylic acid. While specific antimicrobial data for the parent compound is not extensively available in current literature, the extensive research on its derivatives provides a strong indication of the therapeutic potential inherent in this chemical framework. This guide will delve into the known antibacterial and antifungal activities of these derivatives, their putative mechanisms of action, and detailed experimental protocols for the evaluation of their antimicrobial properties.

Introduction: The Quinoline Core and its Antimicrobial Significance

The quinoline and quinolone family of compounds have a storied history in medicinal chemistry, leading to the development of potent antimalarial and antibacterial drugs.[2] The discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline as a by-product in chloroquine synthesis was a serendipitous event that paved the way for the development of the vast class of fluoroquinolone antibiotics. The core structure of 4-quinolone exists in tautomeric equilibrium with 4-hydroxyquinoline, providing a versatile scaffold for chemical modification.[2] 4-Hydroxyquinoline-7-carboxylic acid (C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ) is a key intermediate in the synthesis of novel quinoline derivatives.[1] While this guide focuses on the antimicrobial spectrum of compounds derived from this scaffold, it is important to note that the broader class of quinolones has been extensively studied for various pharmacological activities.[2]

Antimicrobial Spectrum of 4-Hydroxyquinoline Derivatives

Derivatives of 4-Hydroxyquinoline-7-carboxylic acid have demonstrated notable efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species.[1] The antimicrobial activity is significantly influenced by the nature and position of substituents on the quinoline ring.

Antibacterial Activity

Research has consistently shown that derivatives of the 4-hydroxyquinoline scaffold are effective against clinically relevant bacteria.

  • Gram-Positive Bacteria: Derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Staphylococcus epidermidis.[3][4] For instance, certain quinolinequinone derivatives have displayed potent antibacterial activity against S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 1.22 μg/mL.[3] Other studies on 8-hydroxyquinoline derivatives have reported MIC values against methicillin-sensitive S. aureus (MSSA) and MRSA in the range of 1.1 to 13.8 µM.[4]

  • Gram-Negative Bacteria: The antibacterial spectrum of quinoline derivatives extends to Gram-negative bacteria such as Escherichia coli.[1] The new generation of quinolones exhibits potent activity against enteric Gram-negative bacteria and Pseudomonas aeruginosa.[5]

Antifungal Activity

The antifungal potential of quinoline derivatives is an area of growing interest. Studies have demonstrated their efficacy against various fungal pathogens.

  • Candida Species: Quinolinequinones have shown significant activity against Candida albicans and Candida parapsilosis.[3] The antifungal profile of some derivatives has been found to be as effective as the reference drug Clotrimazole against Candida albicans.[3] Other studies on 7-chloro-4-arylhydrazonequinolines have also reported promising antifungal activity against a panel of oral fungi, including various Candida species, with MIC values comparable to fluconazole.[6]

The following table summarizes representative MIC values for various quinoline derivatives against a selection of microorganisms. It is crucial to note that these values are for derivatives and not for the parent 4-Hydroxyquinoline-7-carboxylic acid.

Derivative ClassMicroorganismMIC RangeReference
QuinolinequinonesStaphylococcus aureus1.22 - 2.44 µg/mL[3]
QuinolinequinonesStaphylococcus epidermidis1.22 µg/mL[3]
8-HydroxyquinolinesStaphylococcus aureus (MSSA)2.2 - 13.8 µM[4]
8-HydroxyquinolinesStaphylococcus aureus (MRSA)1.1 - 6.9 µM[4]
QuinolinequinonesCandida albicansComparable to Clotrimazole[3]
7-chloro-4-arylhydrazonequinolinesCandida speciesComparable to Fluconazole[6]

Mechanism of Action: Targeting Essential Bacterial Processes

The primary mechanism of action for the antibacterial activity of quinolone-based compounds is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, trapping the enzyme in its cleaved-complex state and leading to double-strand DNA breaks and ultimately cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated chromosomes, leading to a lethal cascade of events.

The following diagram illustrates the proposed mechanism of action of quinolone derivatives.

MechanismOfAction Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->Cell_Death Prevents segregation DNA_Replication->Cell_Death Chromosome_Segregation->Cell_Death MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the appropriate temperature and duration.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum. [7]

Structure-Activity Relationships (SAR)

The antimicrobial potency of 4-hydroxyquinoline derivatives is highly dependent on the substituents attached to the quinoline core.

  • Position 7: Substituents at the C-7 position have a profound impact on antimicrobial properties. [8]* Position 6: The introduction of a fluorine atom at the C-6 position has been shown to dramatically enhance antibacterial activity, a key feature of many successful fluoroquinolone antibiotics. [8] Further research into the synthesis and evaluation of a diverse library of 4-Hydroxyquinoline-7-carboxylic acid derivatives is warranted to fully elucidate the SAR and optimize the antimicrobial activity.

Conclusion and Future Directions

The 4-Hydroxyquinoline-7-carboxylic acid scaffold represents a promising starting point for the development of novel antimicrobial agents. While specific data on the parent compound is limited, the extensive body of research on its derivatives clearly demonstrates the potential for broad-spectrum antibacterial and antifungal activity. The established mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a solid foundation for rational drug design.

Future research should focus on:

  • The synthesis and in-depth antimicrobial evaluation of 4-Hydroxyquinoline-7-carboxylic acid itself to establish a baseline activity profile.

  • The generation of a diverse library of derivatives with modifications at key positions (e.g., C-6, C-7) to explore and optimize the structure-activity relationship.

  • Evaluation of the most potent compounds against a broader panel of multidrug-resistant clinical isolates.

By leveraging the insights from existing research and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of the 4-hydroxyquinoline scaffold in the ongoing fight against infectious diseases.

References

  • Bayrak, N., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6883. [Link]

  • Mokgohloa, R. P., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(10), e202200549. [Link]

  • Singh, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687-8711. [Link]

  • Debela, A., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 9939506. [Link]

  • Khotavivattana, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3054. [Link]

  • Sato, K., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(Suppl 5), S467-S478. [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Nagy, V., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5030. [Link]

  • Duval, A. R., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal, 11, 1489-1495. [Link]

  • Google Patents. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.
  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Fernández, J., et al. (2018). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Microorganisms, 6(4), 113. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Strategies for 4-Hydroxyquinoline-7-carboxylic Acid Scaffolds

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the high-throughput screening (HTS) of 4-Hydroxyquinoline-7-carboxylic acid (4-HQC) and its derivatives. The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the high-throughput screening (HTS) of 4-Hydroxyquinoline-7-carboxylic acid (4-HQC) and its derivatives.

The guide focuses on the compound's utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and its application in Metallo-Enzyme Inhibition Assays (specifically targeting HIV Integrase and Bacterial DNA Gyrase).

Abstract

4-Hydroxyquinoline-7-carboxylic acid (4-HQC) represents a "privileged structure" in medicinal chemistry, characterized by its ability to chelate divalent metal ions (


, 

,

) within enzyme active sites. This property makes it a critical scaffold for developing inhibitors against metallo-enzymes such as HIV-1 Integrase and bacterial DNA Gyrase .[1] This guide details the protocols for utilizing 4-HQC libraries in high-throughput screening (HTS), focusing on enzymatic inhibition assays and biophysical validation. We explore the mechanistic basis of its activity—bidentate chelation—and provide a robust workflow for identifying nanomolar inhibitors.

Introduction: The Chelation Pharmacophore

In the context of HTS, 4-HQC is rarely a passive bystander; it is an active metal-binding pharmacophore (MBP) . Its structural isomerism allows the 4-hydroxyl and nitrogen (or adjacent carboxylate moieties in derivatives) to form coordinate bonds with metal cofactors essential for catalysis in many hydrolases and transferases.

Key Chemical Properties for HTS[2]
  • Metal Sequestration: The core scaffold mimics the transition state of phosphoryl transfer reactions by coordinating with the catalytic metal center (e.g., the two

    
     ions in HIV Integrase).
    
  • Fluorescence: 4-Hydroxyquinoline derivatives exhibit intrinsic fluorescence (Excitation: ~320 nm, Emission: ~450 nm), which can be exploited for ligand-binding assays, although quenching upon metal binding is a common readout.

  • Solubility: The 7-carboxylic acid moiety enhances aqueous solubility at physiological pH, reducing the false-positive rate due to aggregation—a common plague in HTS campaigns.

HTS Workflow Visualization

The following diagram illustrates the logical flow of a Fragment-Based Drug Discovery (FBDD) campaign utilizing a 4-HQC focused library.

HTS_Workflow Library 4-HQC Library Prep Dispense Acoustic Dispensing (Echo 650) Library->Dispense 10-50 nL Enzyme Target Addition (e.g., HIV Integrase) Dispense->Enzyme Pre-incubation Incubate Equilibrium Binding (30 min @ RT) Enzyme->Incubate Readout Detection (TR-FRET / FP) Incubate->Readout + Substrate Analysis Hit Stratification (IC50 & Z-Score) Readout->Analysis Analysis->Library SAR Refinement

Figure 1: High-Throughput Screening workflow for 4-HQC derivatives. The process emphasizes acoustic dispensing to minimize compound waste and precise pre-incubation steps to allow metal coordination.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol screens 4-HQC derivatives for their ability to inhibit the Strand Transfer (ST) step of HIV-1 integration. 4-HQC analogs act as Interfacial Inhibitors (INSTIs), chelating the


 ions in the active site.
A. Reagents & Buffer Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.05% NP-40.
    
  • Enzyme: Recombinant HIV-1 Integrase (400 nM stock).

  • Substrate:

    • Donor DNA: Biotinylated LTR U5 sequence.

    • Target DNA: Ruthenium-labeled or Cy5-labeled DNA.

  • Library: 4-HQC derivatives in 100% DMSO.

B. Experimental Workflow
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of 4-HQC library compounds into a 384-well low-volume black plate.

    • Controls: Dispense 20 nL DMSO (Negative Control) and 20 nL Raltegravir (Positive Control, 1 µM final).

  • Enzyme Addition:

    • Dilute HIV-1 Integrase to 20 nM in Assay Buffer.

    • Dispense 10 µL of enzyme solution into the wells.

    • Critical Step: Centrifuge plate (1000 x g, 1 min) and incubate for 30 minutes at Room Temperature (RT) . This allows the 4-HQC scaffold to coordinate with the active site metals before substrate competition begins.

  • Substrate Addition:

    • Prepare a mix of Biotin-Donor DNA (10 nM) and Acceptor-Target DNA (10 nM).

    • Dispense 10 µL of substrate mix.

  • Reaction & Detection:

    • Incubate for 60 minutes at 37°C .

    • Termination/Readout: Add Streptavidin-Europium (for TR-FRET) or Streptavidin-Donor beads (for AlphaScreen).

    • Incubate for 1 hour in the dark.

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

C. Data Analysis
  • Normalization: Calculate % Inhibition relative to DMSO (0%) and Raltegravir (100%).

  • Curve Fitting: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    
    
    
  • Validity: The assay must maintain a Z-factor (

    
    ) > 0.5.
    

Protocol 2: Biophysical Validation via Thermal Shift (DSF)

Since 4-HQC derivatives are often fragments (


), enzymatic assays may yield weak hits. Differential Scanning Fluorimetry (DSF) confirms direct binding by measuring the shift in enzyme melting temperature (

).
A. Protocol
  • Mix Preparation: Prepare a solution containing:

    • Target Protein (e.g., NDM-1 or Gyrase B): 5 µM.

    • SYPRO Orange Dye: 5x final concentration.

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Compound Addition: Add 4-HQC compound to a final concentration of 100 µM (ensure DMSO < 2%).

  • Thermal Ramping:

    • Instrument: qPCR machine (e.g., Roche LightCycler).

    • Ramp: 25°C to 95°C at 0.05°C/sec.

  • Analysis:

    • Calculate

      
      .
      
    • A positive shift (

      
      ) indicates stabilization via specific binding (likely metal coordination).
      

Mechanistic Logic & Troubleshooting

Mechanism of Action: The Metal Clip

The 4-Hydroxyquinoline-7-carboxylic acid scaffold functions primarily through bidentate chelation .

  • 4-Oxo/4-Hydroxy: Acts as a hydrogen bond acceptor/donor.

  • 7-Carboxyl: Can form salt bridges or coordinate metals depending on the spatial arrangement of the active site.

  • Note: In many potent inhibitors (like quinolones), the 3-carboxyl/4-oxo motif is the primary metal binder. In 4-HQC, the 7-COOH provides an auxiliary anchor point, often targeting allosteric lysine or arginine residues, increasing specificity over generic chelators.

Troubleshooting Table
IssueProbable CauseSolution
High Background Fluorescence Intrinsic fluorescence of 4-HQC scaffold.Use Time-Resolved FRET (TR-FRET) to gate out short-lived compound fluorescence.
Steep Hill Slopes (>2.0) Aggregation or non-specific metal stripping.Add 0.01% Triton X-100; Confirm hit is sensitive to enzyme concentration.
Low Signal Window Incomplete metal coordination.Ensure Assay Buffer contains sufficient

or

(1-10 mM) to support holo-enzyme formation but not outcompete the inhibitor.

References

  • BenchChem. 4-Hydroxyquinoline-7-carboxylic Acid: Chemical Properties and Biological Activity. Retrieved from

  • Feng, B. Y., et al. (2005).[2] High-throughput assays for promiscuous inhibitors.[2] Nature Chemical Biology.[2] Retrieved from

  • Thomas, P. W., et al. (2022). Fragment-based screening identifies 8-hydroxyquinoline-7-carboxylic acid as a metallo-β-lactamase inhibitor. ResearchGate.[3] Retrieved from

  • Massoud, M. A., et al. (2014).[3] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[3] Heterocyclic Communications.[3] Retrieved from

  • Clariant Innovation Center. (2017). High Throughput Screening (HTS) Method Explained. Retrieved from

Sources

Application

Application Note: Evaluating the Anti-Inflammatory Potential of 4-Hydroxyquinoline-7-carboxylic acid

Introduction: The Therapeutic Promise of Quinoline Scaffolds The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 4-Hydroxyquinoline-7-carboxylic acid is a key building block in the synthesis of novel quinoline derivatives and is recognized as a framework for the development of immunomodulators.[1] This application note provides a comprehensive guide for researchers to investigate the anti-inflammatory effects of 4-Hydroxyquinoline-7-carboxylic acid using established in vitro cell-based assays.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key strategy in the discovery of novel anti-inflammatory agents is the identification of compounds that can modulate critical inflammatory pathways. This guide will focus on a robust workflow to assess the potential of 4-Hydroxyquinoline-7-carboxylic acid to mitigate inflammatory responses in a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are pivotal cells in the innate immune system that, when activated by stimuli like LPS, produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This document will provide detailed, step-by-step protocols for essential assays, including:

  • Cell Viability Assessment (MTT Assay): To determine the non-toxic concentration range of the test compound.

  • Nitric Oxide Production Measurement (Griess Assay): To quantify the inhibitory effect on NO, a key inflammatory mediator.

  • Pro-inflammatory Cytokine Quantification (ELISA): To measure the impact on the secretion of TNF-α and IL-6.

  • Gene Expression Analysis (RT-qPCR): To investigate the effect on the transcription of genes encoding pro-inflammatory mediators.

Furthermore, we will explore the underlying molecular mechanisms by discussing the potential modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

A systematic approach is crucial for the reliable evaluation of a novel compound's anti-inflammatory properties. The following workflow provides a logical sequence of experiments to characterize the bioactivity of 4-Hydroxyquinoline-7-carboxylic acid.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare 4-Hydroxyquinoline- 7-carboxylic acid Stock mtt Determine Non-Toxic Dose Range (MTT Assay) prep_compound->mtt prep_cells Culture RAW 264.7 Macrophages prep_cells->mtt griess Measure Nitric Oxide Inhibition (Griess Assay) mtt->griess Select non-toxic concentrations elisa Quantify Cytokine Production (TNF-α & IL-6 ELISA) griess->elisa data_analysis Analyze Data and Determine IC50 griess->data_analysis qpcr Analyze Inflammatory Gene Expression (qPCR) elisa->qpcr elisa->data_analysis qpcr->data_analysis pathway_analysis Correlate with Signaling Pathways (NF-κB, MAPK) data_analysis->pathway_analysis

Figure 1: A comprehensive workflow for evaluating the anti-inflammatory potential of a test compound.

Protocols

Cell Culture and Maintenance

This protocol describes the routine culture of RAW 264.7 macrophages, a commonly used cell line for studying inflammation.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them using a cell scraper. Resuspend the cells in fresh media and seed new flasks at a 1:4 to 1:6 split ratio.

Cytotoxicity Assessment: MTT Assay

Before evaluating the anti-inflammatory activity, it is imperative to determine the concentration range of 4-Hydroxyquinoline-7-carboxylic acid that is not toxic to the cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • 4-Hydroxyquinoline-7-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 4-Hydroxyquinoline-7-carboxylic acid in complete DMEM.

  • Remove the old media from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (media with the same solvent concentration used to dissolve the compound).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Interpretation: Select concentrations of 4-Hydroxyquinoline-7-carboxylic acid that show high cell viability (typically >90%) for subsequent anti-inflammatory assays.

Concentration of 4-Hydroxyquinoline-7-carboxylic acid (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.23 ± 0.0798.4
101.20 ± 0.0996.0
251.15 ± 0.1092.0
500.98 ± 0.1278.4
1000.45 ± 0.0636.0
Table 1: Example data from an MTT assay. Based on this data, concentrations up to 25 µM would be suitable for further experiments.
Measurement of Nitric Oxide Production: Griess Assay

Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[5][6]

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • 4-Hydroxyquinoline-7-carboxylic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of 4-Hydroxyquinoline-7-carboxylic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Interpretation: A reduction in the absorbance compared to the LPS-stimulated vehicle control indicates an inhibitory effect of 4-Hydroxyquinoline-7-carboxylic acid on NO production.

Quantification of Pro-inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[7][8]

Materials:

  • Cell culture supernatants from the Griess assay experiment

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Detection antibody

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Follow the protocol provided with the commercial ELISA kit.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-linked secondary antibody.

  • After another incubation and wash, add the substrate solution and allow the color to develop.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Data Interpretation: A decrease in the concentration of TNF-α and IL-6 in the supernatant of cells treated with 4-Hydroxyquinoline-7-carboxylic acid compared to the LPS-stimulated control indicates an anti-inflammatory effect.

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)1.2 ± 0.250 ± 1035 ± 8
LPS (1 µg/mL)25.6 ± 2.11520 ± 1502100 ± 220
LPS + Compound (1 µM)22.1 ± 1.81350 ± 1401850 ± 190
LPS + Compound (10 µM)15.4 ± 1.5980 ± 1101230 ± 130
LPS + Compound (25 µM)8.9 ± 0.9540 ± 60680 ± 75
Table 2: Example data demonstrating the dose-dependent inhibitory effect of a test compound on NO, TNF-α, and IL-6 production.
Analysis of Inflammatory Gene Expression: RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) allows for the quantification of mRNA levels of pro-inflammatory genes, such as Nos2 (iNOS), Tnf, and Il6. This provides insight into whether the inhibitory effects observed are due to a downregulation of gene expression.[9][10]

Materials:

  • RAW 264.7 cells treated as in the Griess assay

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh)

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • After treating the cells with 4-Hydroxyquinoline-7-carboxylic acid and/or LPS for a shorter duration (e.g., 4-6 hours), lyse the cells and extract total RNA using a commercial kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.

  • The thermal cycling conditions will typically involve an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[11]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated control.[11]

Data Interpretation: A reduction in the relative expression of Nos2, Tnf, and Il6 mRNA in cells treated with 4-Hydroxyquinoline-7-carboxylic acid suggests that the compound inhibits the inflammatory response at the transcriptional level.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The production of pro-inflammatory mediators is tightly regulated by intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.[12][13][14]

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation with LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like iNOS, TNF-α, and IL-6.[15][16]

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Genes induces Compound 4-Hydroxyquinoline- 7-carboxylic acid Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Figure 2: Simplified representation of the NF-κB signaling pathway and potential points of inhibition.

The MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are also activated by LPS and play a crucial role in regulating the expression of inflammatory genes.[14] These kinases, once phosphorylated, can activate various transcription factors that contribute to the inflammatory response. The MAPK pathway often works in concert with the NF-κB pathway to orchestrate a robust inflammatory reaction.[17]

Conclusion

This application note provides a comprehensive framework for the initial in vitro evaluation of the anti-inflammatory properties of 4-Hydroxyquinoline-7-carboxylic acid. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and its ability to inhibit the production of key inflammatory mediators. The suggested assays provide a multi-faceted view of the compound's potential, from its effect on cellular viability to its influence on gene expression. Further investigation into the specific molecular targets within the NF-κB and MAPK signaling pathways will be crucial for elucidating the precise mechanism of action of this promising compound.

References

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • dos Santos, G. G., et al. (2021). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. PubMed Central. Retrieved from [Link]

  • Gothai, S., et al. (2016). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Retrieved from [Link]

  • Illumina. (n.d.). qPCR Quantification Protocol Guide. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Brief guide to RT-qPCR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Retrieved from [Link]

  • ResearchGate. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Cell Permeability Challenges with Quinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide you with in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common, yet significant, hurdle of poor cell permeability often encountered with this important class of compounds. Quinolines are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] However, their therapeutic potential is often limited by their ability to efficiently cross cellular membranes to reach their intracellular targets.

This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers often have when encountering permeability issues with their quinoline derivatives.

Q1: My quinoline derivative is showing low intracellular accumulation. What are the most likely reasons for this?

A1: Poor cell permeability of quinoline derivatives can stem from a combination of physicochemical and biological factors. The primary reasons include:

  • Inherent Physicochemical Properties: Many quinoline derivatives possess characteristics that are not conducive to passive diffusion across the lipophilic cell membrane. These can include a high molecular weight, a large polar surface area (PSA), and the presence of charged groups.[6] Charged molecules, in particular, struggle to partition into the nonpolar lipid bilayer.

  • Active Efflux: Cells, particularly cancer cells and barrier tissues like the intestinal epithelium, express efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7] These transporters actively pump foreign compounds out of the cell, reducing the net intracellular concentration.[7][8]

  • Poor Aqueous Solubility: For a compound to permeate the cell membrane, it must first be dissolved in the aqueous environment surrounding the cell. If your quinoline derivative has poor aqueous solubility, its effective concentration at the cell surface will be low, limiting the driving force for passive diffusion.[6][9]

  • Non-Specific Binding: Charged or "sticky" compounds can adhere to plasticware or the exterior of the cell membrane, which can lead to an underestimation of the compound's ability to permeate.[6]

Q2: What are the key physicochemical parameters I should consider to predict the permeability of my quinoline derivatives?

A2: Several computational and experimental parameters can help predict the cell permeability of your compounds. Focusing on these during the design and synthesis phase can save considerable time and resources.

ParameterDesired Range for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across the cell membrane.
LogP (Octanol/Water Partition Coefficient) 1 - 3This indicates a balance between lipid and aqueous solubility, which is crucial for membrane partitioning and bioavailability.
Polar Surface Area (PSA) < 140 ŲA lower PSA is associated with better cell permeability as it reduces the energy required to shed the hydration shell and enter the lipid bilayer.[6]
Number of Rotatable Bonds < 10Increased molecular flexibility can sometimes be detrimental to permeability.
Number of Hydrogen Bond Donors < 5Fewer hydrogen bond donors reduce the molecule's interaction with water, facilitating its entry into the lipophilic membrane.
Number of Hydrogen Bond Acceptors < 10Similar to hydrogen bond donors, a lower number of acceptors is generally favorable for permeability.

This table is a general guideline based on Lipinski's Rule of Five and other established principles in drug discovery.[4]

Q3: What are the standard in-vitro assays to experimentally measure the cell permeability of my quinoline compounds?

A3: Two widely accepted in-vitro assays are the workhorses for assessing cell permeability in drug discovery:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. PAMPA is a good first-pass screen for passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express efflux transporters, mimicking the intestinal epithelium.[6][10][11] This assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[12][13]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a more granular approach to troubleshooting specific problems you might encounter during your permeability experiments.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

You've run a Caco-2 assay and the calculated apparent permeability (Papp) for your quinoline derivative is disappointingly low. Here’s a systematic approach to diagnose the problem.

start Low Papp Value in Caco-2 Assay check_integrity Assess Monolayer Integrity (TEER/Lucifer Yellow) start->check_integrity integrity_ok Integrity OK check_integrity->integrity_ok check_solubility Evaluate Compound Solubility in Assay Buffer solubility_ok Solubility OK check_solubility->solubility_ok check_efflux Investigate Active Efflux (Bidirectional Assay +/- Inhibitors) efflux_positive Efflux Ratio > 2? check_efflux->efflux_positive check_binding Determine Non-Specific Binding (Mass Balance) binding_issue High Non-Specific Binding (Use Low-Binding Plates/Adjust Buffer) check_binding->binding_issue Yes inherent_low_perm Inherent Low Permeability (Consider Prodrug/Formulation Strategies) check_binding->inherent_low_perm No integrity_ok->check_solubility Yes compromised Monolayer Compromised (Re-culture/Optimize Seeding) integrity_ok->compromised No solubility_ok->check_efflux Yes solubility_issue Poor Solubility (Use Co-solvents, e.g., <1% DMSO) solubility_ok->solubility_issue No efflux_positive->check_binding No efflux_confirmed Active Efflux Confirmed (Co-dose with Efflux Inhibitors) efflux_positive->efflux_confirmed Yes

Caption: Troubleshooting workflow for low Caco-2 permeability.

Possible CauseTroubleshooting StepRationale
Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.[6] Also, assess the permeability of a paracellular marker like Lucifer Yellow.If the cell monolayer is not intact, the measured permeability will not be representative of true intestinal permeability.
Active Efflux Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[6][14] Co-incubate with known efflux pump inhibitors like verapamil (for P-gp) or fumitremorgin C (for BCRP).[6][14]Many cells, including Caco-2, express efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds from the cytoplasm, reducing net permeability.[6][15]
Poor Aqueous Solubility Ensure the compound is fully dissolved in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO (typically at a final concentration of <1%). However, be mindful that high concentrations of organic solvents can compromise monolayer integrity.[6]Undissolved compound will not be available for transport across the cell monolayer.
Compound Binding Assess non-specific binding to the assay plates or cell monolayer. This can be done by measuring the recovery of the compound at the end of the experiment.Charged compounds can adhere to plasticware or cellular components, leading to an underestimation of the amount of compound that has permeated.[6]
Issue 2: Inconsistent Results in Cellular Uptake Studies

You are directly measuring the intracellular concentration of your quinoline derivative, but the results are variable between experiments.

Possible CauseTroubleshooting StepRationale
Cell Viability Issues Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations of the quinoline derivative used in the uptake study.High concentrations of the compound may be toxic to the cells, leading to compromised membrane integrity and artifactual uptake.[6]
Fluorescence-Based Assay Interference If using a fluorescently-labeled derivative, check for quenching or enhancement of the fluorescent signal in the cellular environment. Run controls with the free fluorophore and the labeled compound in cell lysate.[6]The intracellular environment can alter the photophysical properties of fluorescent dyes, leading to inaccurate quantification.[6]
Time- and Concentration-Dependence Conduct uptake experiments at multiple time points and concentrations to determine if uptake is saturable, which could indicate transporter-mediated influx.[6]Understanding the kinetics of uptake can provide insights into the mechanism of transport.
Incorrect Cell Lysis/Fractionation Ensure your cell lysis protocol is effective and that you are correctly isolating the desired cellular fraction (e.g., cytoplasm vs. whole cell).Incomplete lysis or incorrect fractionation can lead to an underestimation of the intracellular compound concentration.

Part 3: Strategies to Improve Cell Permeability

If you have confirmed that your quinoline derivative has inherently low permeability, there are several strategies you can employ to improve its cellular uptake.

Conceptual Overview of Permeability Enhancement Strategies

cluster_strategies Permeability Enhancement Strategies start Low Permeability Quinoline Derivative prodrug Prodrug Approach (Mask Polar Groups) start->prodrug formulation Formulation Strategies (Liposomes, Nanoparticles) start->formulation sar Structure-Activity Relationship (SAR) (Modify Physicochemical Properties) start->sar outcome Improved Cell Permeability prodrug->outcome formulation->outcome sar->outcome

Caption: Key strategies for enhancing quinoline derivative permeability.

Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[16][17][18] This is a highly effective strategy for overcoming permeability issues.[19][20]

  • Mechanism: By temporarily masking polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) with lipophilic moieties, you can increase the compound's LogP and reduce its PSA, thereby enhancing its ability to cross the cell membrane via passive diffusion.[6] Once inside the cell, endogenous enzymes cleave the promoiety, releasing the active quinoline derivative.

Formulation Strategies

Advanced formulation techniques can improve the bioavailability of poorly permeable compounds without chemical modification.[21]

  • Liposomes and Nanoparticles: Encapsulating the quinoline derivative in lipid-based nanoparticles or liposomes can facilitate its transport across the cell membrane.[6] These delivery systems can protect the drug from efflux pumps and release it directly into the cytoplasm.

  • Amorphous Solid Dispersions: For compounds with poor aqueous solubility, formulating them as an amorphous solid dispersion can enhance their dissolution rate and, consequently, their absorption.[21]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the quinoline scaffold can lead to the identification of derivatives with improved permeability.

  • Key Insight: SAR studies on quinoline derivatives have shown that the nature and position of substituents can significantly impact their biological activity and physicochemical properties.[1][3][22] For example, adding lipophilic groups or reducing the number of hydrogen bond donors can enhance permeability.

Part 4: Experimental Protocols

Here are detailed, step-by-step protocols for the key permeability assays.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.[6]

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow solution

  • TEER meter

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Before the assay, measure the TEER of each well. Values should be >250 Ω·cm² for a confluent monolayer.

    • Wash the monolayers with pre-warmed HBSS.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Prepare the test compound solution in HBSS (e.g., at a final concentration of 10 µM, with DMSO concentration <1%).

    • Add the test compound solution to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Repeat the assay, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Quantification and Data Analysis:

    • Determine the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Add a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well on the donor plate.

  • Compound Addition:

    • Prepare the test compound solutions in PBS (e.g., at 100 µM, with final DMSO concentration <1%).

    • Add the compound solutions to the wells of the donor plate.

  • Assay Assembly:

    • Fill the wells of the acceptor plate with fresh PBS.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) without shaking.

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of the compound in the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

    • Calculate the effective permeability (Pe) using a similar equation to the Papp calculation, accounting for the volumes of the donor and acceptor wells.

References

  • BenchChem. (2025).
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
  • PMC. (n.d.).
  • PMC. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical....
  • PubMed. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.).
  • PMC. (2025).
  • PubMed. (2015). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition.
  • Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.
  • UPM Pharmaceuticals. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • MDPI. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
  • PubMed. (2025).
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • PMC. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
  • PMC. (2021).
  • PMC. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
  • ResearchGate. (2025). (PDF)
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research, 25(3), 189-203.
  • MDPI. (n.d.).
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (n.d.).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • New Journal of Chemistry. (n.d.). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers.
  • YouTube. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery.
  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • ResearchGate. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF.
  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • ResearchGate. (2025). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds.
  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025).
  • PubMed. (n.d.).
  • NIH. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • ResearchGate. (2025). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

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Optimization

Technical Support Center: 4-Hydroxyquinoline-7-carboxylic acid (4-HQC) In Vivo Optimization

Status: Active Ticket ID: TCH-SUP-4HQC-IVO Assigned Specialist: Senior Application Scientist, Preclinical Development Executive Summary You are likely encountering significant variability in your in vivo datasets involvi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TCH-SUP-4HQC-IVO Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary

You are likely encountering significant variability in your in vivo datasets involving 4-Hydroxyquinoline-7-carboxylic acid (4-HQC) . This is rarely due to biological variance alone; rather, it stems from the compound's "brick dust" physicochemical profile.

4-HQC is a zwitterionic quinolone scaffold (often existing as the 4-quinolone tautomer). It possesses high crystal lattice energy (MP >300°C) and poor aqueous solubility at neutral pH. If you administer this in standard PBS or saline, you are likely dosing a suspension, not a solution, leading to erratic bioavailability and potential crystalluria (kidney toxicity).

This guide provides a validated workflow to solubilize, dose, and optimize 4-HQC for rodent studies.

Module 1: Formulation & Solubility (The Foundation)

The Problem: 4-HQC is amphoteric. It has an acidic carboxyl group (pKa ~3-4) and a basic nitrogen/hydroxyl system (pKa ~1-2 and ~11). At physiological pH (7.4), it is often at its minimum solubility (isoelectric point).

The Solution: You must move away from neutral pH or use complexing agents.

Recommended Formulation Protocols
Formulation TypeCompositionBest ForProsCons
Standard (Basic) 0.1N NaOH (adjust to pH 8.5–9.0) in SalineIV / IPSimple, clear solution.High pH can cause injection site irritation; risk of precipitation upon blood dilution.
Co-solvent System 5% DMSO + 40% PEG400 + 55% WaterIP / POImproved solubility; tolerates neutral pH better.High viscosity; PEG400 can affect metabolic enzymes (CYP).
Complexation (Gold Standard) 20% HP-β-Cyclodextrin (HP-β-CD) in WaterIV / IP / POBiocompatible; prevents precipitation; improves bioavailability.Requires longer prep time (stirring); more expensive.
Step-by-Step Solubilization Protocol (Cyclodextrin Method)
  • Weighing: Weigh the required amount of 4-HQC.

  • Pre-wetting: Add a minimal volume of 1M NaOH (approx. 1-2 molar equivalents) to the powder. Vortex until fully dissolved (clear yellow/orange solution).

  • Complexation: Slowly add a pre-made 20% w/v HP-β-CD solution (in water) to the mixture while stirring.

  • Adjustment: Check pH. Carefully adjust to pH 7.4–8.0 using 1M HCl.

    • Critical Check: If the solution turns cloudy, you have hit the isoelectric point. Add back a small amount of NaOH or increase CD concentration.

  • Sterilization: Filter through a 0.22 µm PVDF membrane (avoid Nylon, which binds quinolines).

Visualizing the Decision Process

FormulationLogic Start Start Formulation SolubilityCheck Check Aqueous Solubility (pH 7.4) Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble SimpleSaline Use Sterile Saline/PBS IsSoluble->SimpleSaline Yes CheckRoute Intended Route? IsSoluble->CheckRoute No Oral Oral (PO) CheckRoute->Oral Parenteral IV / IP CheckRoute->Parenteral Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Suspension High Dose (>50mg/kg) Cyclodextrin Complexation: 20% HP-beta-CD (pH adjusted) Oral->Cyclodextrin Low Dose / PK Study Cosolvent Co-solvent: 5% DMSO + 40% PEG400 Parenteral->Cosolvent Acute Study Parenteral->Cyclodextrin Chronic Study (Preferred)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility limits.

Module 2: Dosage Strategy (Allometry & Optimization)

The Problem: There is no universal "effective dose" for 4-HQC because it is often a scaffold or metabolite. Dosing too high leads to off-target toxicity (neurotoxicity or crystalluria); dosing too low yields false negatives.

The Solution: Use allometric scaling from in vitro data to define a starting range, then perform a Maximum Tolerated Dose (MTD) study.

Calculating the Starting Dose

Do not guess. If you have an in vitro


 or 

, use the following logic to estimate the target plasma concentration (

).


  • Assumption: You need free drug plasma levels 5–10x above the IC50 to drive tissue penetration.

  • Conversion: If

    
    , then 
    
    
    
    .
  • Molecular Weight of 4-HQC: ~189.17 g/mol .

  • Target Concentration:

    
    .
    
The Dose Escalation Workflow (Step-by-Step)

Phase A: Pilot PK (n=3 mice)

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Collect blood at 0.5, 1, 4, and 8 hours.

  • Goal: Determine Bioavailability (

    
    ) and Half-life (
    
    
    
    ).
    • Note: Quinoline carboxylic acids often have short half-lives due to rapid renal clearance. If

      
      , you must switch to BID (twice daily) or TID (three times daily) dosing.
      

Phase B: MTD / Tolerability (n=3 mice per group)

  • Doses: 30, 100, 300 mg/kg (Single dose).

  • Observation: Monitor for 24 hours.

  • Key Toxicity Signs for Quinolines:

    • CNS: Seizures or sedation (due to NMDA/Glycine site interaction).

    • Renal: Hematuria or crystals in urine (due to poor solubility in acidic urine).

Optimization Pathway

DoseOptimization InVitro In Vitro IC50 CalcTarget Calc Target Plasma Conc (5x IC50) InVitro->CalcTarget PilotPK Pilot PK (IV/PO) 10-30 mg/kg CalcTarget->PilotPK Decision Bioavailability > 20%? PilotPK->Decision Efficacy Efficacy Study (Dose = 30-100 mg/kg) Decision->Efficacy Yes Reformulate Reformulate (Micronization/Lipids) Decision->Reformulate No Reformulate->PilotPK

Figure 2: Workflow for translating in vitro potency to in vivo dosage.

Module 3: Troubleshooting Guide

Issue 1: "The compound precipitates in the syringe/needle."
  • Cause: pH Shock. The formulation pH (e.g., 8.0) drops upon contact with residual saline or blood, causing the compound to crash out.

  • Fix:

    • Increase the buffering capacity of your vehicle (use 50mM Phosphate buffer instead of water).

    • Keep the solution warm (37°C) prior to injection.

    • Switch to the Cyclodextrin formulation (Module 1), which shields the hydrophobic core from pH changes.

Issue 2: "Mice show immediate distress (gasping/twitching) after IV injection."
  • Cause: This is likely Acute Embolism (from particles) or pH Shock (if pH > 9.0), rather than chemical toxicity.

  • Fix:

    • Spin the formulation at 10,000 rpm for 5 mins before loading the syringe. If a pellet forms, your drug was not dissolved.

    • Slow the injection rate (inject over 30–60 seconds).

    • Lower the pH to < 8.5.

Issue 3: "Variable efficacy between animals."
  • Cause: Inconsistent oral absorption (PO). 4-HQC absorption is highly dependent on stomach pH.

  • Fix:

    • Fast the animals for 4–6 hours before dosing (standardizes gastric pH).

    • Switch to IP administration to bypass gastric variability.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO as the sole vehicle? A: No. Pure DMSO causes severe hemolysis and tissue necrosis IV/IP. The maximum recommended DMSO concentration is 10% for IV and 20% for IP. Always dilute with water, saline, or PEG.

Q: Is 4-HQC toxic to the kidneys? A: Potentially. Quinoline carboxylic acids are prone to causing crystalluria (precipitation in urine) because urine pH (approx 6.0 in mice) is often lower than blood pH. Ensure animals are well-hydrated. If you see weight loss, check kidneys for crystal deposition.

Q: How do I store the formulated solution? A: Prepare fresh. 4-HQC can oxidize (turning brown) or precipitate over time. If you must store it, freeze at -20°C, but sonicate and heat to 37°C upon thawing to ensure redissolution.

References

  • PubChem. 4-Hydroxyquinoline-7-carboxylic acid - Compound Summary.[1] National Library of Medicine. Link

  • BenchChem. The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (Provides structural analogs and solubility principles). Link

  • Journal of Medicinal Chemistry. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids. (Discusses physicochemical parameters and synthesis). Link

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Details on chemical stability and crystallization). Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Hydroxyquinoline-carboxylic acid derivatives.[2] (Handling and safety data). Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Cellular Target of 4-Hydroxyquinoline-7-carboxylic acid: A Comparative Methodological Analysis

In the landscape of drug discovery, the identification of a bioactive small molecule is a moment of profound potential. 4-Hydroxyquinoline-7-carboxylic acid represents such a molecule—a versatile scaffold from which deri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a bioactive small molecule is a moment of profound potential. 4-Hydroxyquinoline-7-carboxylic acid represents such a molecule—a versatile scaffold from which derivatives targeting critical disease pathways, from cancer to microbial infections, have been developed[1]. However, the promise of a novel compound can only be realized when we understand its precise mechanism of action, a journey that begins with a crucial, non-negotiable step: validating its molecular target in a cellular context.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target of a novel compound, using 4-Hydroxyquinoline-7-carboxylic acid (henceforth HQCA) as our case study. Given its structural similarity to kynurenic acid, a key metabolite in the tryptophan degradation pathway, we will proceed with the well-founded hypothesis that a primary target of HQCA is Kynurenine 3-monooxygenase (KMO) , a pivotal enzyme in this pathway implicated in neurodegenerative and inflammatory diseases[2][3].

  • Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

  • Target Activity Modulation: Cellular KMO Activity Assay

  • Genetic Validation: CRISPR-Cas9 Knockout of the Target Gene

For comparative purposes, we will include a known, potent, and selective KMO inhibitor, Ro 61-8048 , as a benchmark and positive control throughout our described workflows[4][5][6].

The Imperative of Target Validation: Beyond "Does It Work?" to "How Does It Work?"

The path from a hit compound in a screen to a clinical candidate is fraught with failure, with over half of drugs failing in Phase II trials due to insufficient efficacy[7]. A primary driver of this attrition is an incomplete or incorrect understanding of the drug's true molecular target. Rigorous, early-stage target validation is not merely an academic exercise; it is a critical risk-mitigation strategy.[7][8] It provides the mechanistic foundation to:

  • Build Confidence: Ensures that the observed cellular phenotype is a direct consequence of modulating the intended target.

  • Enable Rational Optimization: A known target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Predict Safety and Side Effects: Understanding on-target and potential off-target interactions is key to forecasting clinical safety.[8]

  • Identify Patient Populations: A validated target linked to disease genetics can guide patient stratification for clinical trials.

This guide is structured to provide not just the protocols, but the causal logic behind them, empowering researchers to design robust validation campaigns.

Method 1: Cellular Thermal Shift Assay (CETSA) - Proving Direct Physical Engagement

The foundational question of target validation is whether the compound physically binds to its putative target protein within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to answer this directly.[1][9]

The Principle of Causality: The core principle of CETSA is that the binding of a ligand (like HQCA) to its target protein confers thermodynamic stability.[10] When heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein. By measuring the amount of soluble target protein remaining across a range of temperatures, we can detect a "thermal shift" that indicates direct engagement.[1][9]

CETSA_Workflow CETSA Experimental Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treat Treat with: 1. Vehicle (DMSO) 2. HQCA 3. Ro 61-8048 cells->treat Incubate aliquot Aliquot Cells treat->aliquot heat Heat aliquots to different temps (e.g., 40-70°C) aliquot->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge sds SDS-PAGE & Western Blot for soluble KMO centrifuge->sds quant Quantify Bands & Plot 'Melt Curves' sds->quant

Caption: CETSA workflow to detect direct target engagement in intact cells.

Detailed Experimental Protocol: CETSA by Western Blot

This protocol is designed to generate a "melt curve" demonstrating the thermal stabilization of KMO by HQCA.

  • Cell Culture and Treatment:

    • Culture a human cell line known to express KMO (e.g., HEK293, U-87 MG) to ~80-90% confluency.

    • Treat cells with either Vehicle (e.g., 0.1% DMSO), 10 µM HQCA, or 1 µM Ro 61-8048 (positive control) for 1-2 hours in standard culture conditions.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension (e.g., 50 µL per tube) into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12] This method avoids detergents that could disrupt protein complexes.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[12]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and perform a standard Western blot using a validated primary antibody specific for KMO.

    • Use a fluorescent secondary antibody for quantitative imaging (e.g., Li-Cor IRDye).[13]

    • Quantify the band intensity for KMO at each temperature point for each treatment condition.

    • Plot the results as "% soluble KMO" (normalized to the 40°C sample) versus temperature to generate melt curves.

Interpreting the Data

A successful experiment will show that in the presence of HQCA or Ro 61-8048, the KMO melt curve is shifted to the right, indicating a higher melting temperature (Tm). This stabilization is strong evidence of direct physical binding in the cellular environment.

TreatmentHypothetical Tm of KMOTm Shift (ΔTm)Interpretation
Vehicle (DMSO)55°C-Baseline thermal stability
10 µM HQCA59°C+4°CDirect target engagement
1 µM Ro 61-804862°C+7°CStrong positive control engagement

Method 2: Cellular KMO Activity Assay - Proving Functional Modulation

Demonstrating that HQCA binds to KMO is the first step. The second is to prove that this binding has a functional consequence—specifically, that it inhibits the enzyme's activity. A cellular activity assay measures the conversion of KMO's substrate (kynurenine) to its product (3-hydroxykynurenine, 3-HK) within the cell.

The Principle of Causality: KMO is a key enzyme that hydroxylates L-kynurenine to 3-HK.[2][3] By inhibiting KMO, HQCA should cause a dose-dependent decrease in the production of 3-HK and a corresponding increase in the substrate, L-kynurenine, which can then be shunted towards the production of kynurenic acid (KynA). Measuring the levels of these metabolites provides a direct readout of KMO's functional status.

KMO_Pathway Kynurenine Pathway and KMO Inhibition cluster_inhibitors Inhibitor Action HQCA HQCA KMO KMO HQCA->KMO Inhibits Ro618048 Ro 61-8048 Ro618048->KMO Inhibits

Caption: Inhibition of KMO by HQCA redirects metabolic flux.

Detailed Experimental Protocol: Cellular KMO Activity Assay by HPLC

This protocol measures the product of KMO activity in cell lysates.

  • Cell Culture and Treatment:

    • Plate cells (e.g., U-87 MG) in a 6-well plate and grow to ~90% confluency.

    • Pre-treat cells for 1 hour with a dose range of HQCA (e.g., 0.1 to 50 µM), Ro 61-8048 (e.g., 10 nM to 1 µM), or Vehicle (DMSO).

  • Substrate Addition and Incubation:

    • Add the KMO substrate, L-kynurenine, to the media at a final concentration of 50 µM.

    • Incubate the cells for 2-4 hours at 37°C.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate proteins by adding ice-cold 6% perchloric acid.

    • Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant, which contains the soluble metabolites.

    • Analyze the supernatant using HPLC with electrochemical detection to quantify the concentration of the product, 3-hydroxykynurenine (3-HK).

    • Calculate the % KMO activity relative to the vehicle-treated control for each inhibitor concentration.

    • Plot the % activity versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Data

This experiment should yield a dose-dependent inhibition of 3-HK production for both HQCA and the positive control, Ro 61-8048. The resulting IC₅₀ value is a critical measure of the compound's cellular potency.

CompoundCellular KMO IC₅₀Interpretation
HQCA2.5 µMPotent cellular inhibition of KMO activity
Ro 61-804845 nMConfirms assay validity with a known potent inhibitor[4]

Method 3: Genetic Validation - Proving Target Necessity

The most definitive way to prove a compound acts through a specific target is to show that the compound loses its effect when the target is absent. CRISPR-Cas9 gene editing allows us to create cell lines where the target gene (KMO) is permanently knocked out.[14][15]

The Principle of Causality: If HQCA elicits a specific cellular phenotype (e.g., protection from a neurotoxic insult, or a change in cell viability) by inhibiting KMO, then this phenotype should be mimicked in a KMO knockout (KO) cell line even without the drug. Crucially, treating the KMO KO cells with HQCA should produce no additional effect, as its target is no longer present. This demonstrates that KMO is necessary for the compound's activity.[14]

CRISPR_Logic The Logic of Genetic Target Validation cluster_wt Wild-Type (WT) Cells cluster_ko KMO Knockout (KO) Cells cluster_logic Conclusion WT_cells WT Cells (KMO Present) HQCA_treat_wt Add HQCA WT_cells->HQCA_treat_wt Phenotype_A Phenotype A Observed HQCA_treat_wt->Phenotype_A Conclusion KMO is necessary for HQCA's activity Phenotype_A->Conclusion KO_cells KMO KO Cells (KMO Absent) HQCA_treat_ko Add HQCA KO_cells->HQCA_treat_ko Phenotype_B No Change from Baseline HQCA_treat_ko->Phenotype_B Phenotype_B->Conclusion

Caption: CRISPR-Cas9 knockout validates target necessity.

Detailed Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay

This protocol outlines the generation of a KMO KO cell line and its use in a functional assay.

  • Generate KMO Knockout Cell Line:

    • sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early, conserved exons of the KMO gene to maximize the chance of a frameshift mutation leading to a functional knockout.

    • Transfection: Co-transfect the chosen cell line with plasmids expressing Cas9 nuclease and the selected sgRNA.

    • Single-Cell Cloning: Isolate single cells using fluorescence-activated cell sorting (FACS) or limiting dilution to establish monoclonal cell populations.

    • Validation: Screen individual clones to confirm the knockout. This is a critical, multi-step process:

      • Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target site.

      • Western Blot: Confirm the complete absence of KMO protein expression. This is the most important validation step.

      • Functional Assay: Confirm the loss of KMO activity using the cellular assay described in Method 2.

  • Phenotypic Assay:

    • Assay Choice: Select an assay that measures a phenotype known to be modulated by the kynurenine pathway. For example, a cell viability assay in the presence of a toxic downstream metabolite like quinolinic acid.

    • Experiment: Plate Wild-Type (WT) and validated KMO KO cells.

    • Treat both cell lines with Vehicle (DMSO) or a concentration of HQCA that showed a strong effect in WT cells (e.g., 10 µM).

    • Add the toxic stimulus (e.g., quinolinic acid) and incubate for 24-48 hours.

    • Measure cell viability using a standard method (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated WT cells.

    • Compare the protective effect of HQCA in the WT versus the KMO KO cell line.

Interpreting the Data

The results should clearly demonstrate that the protective effect of HQCA is dependent on the presence of KMO.

Cell LineTreatmentHypothetical Cell Viability (%)Interpretation
Wild-TypeVehicle + Toxin50%Baseline toxicity
Wild-TypeHQCA + Toxin95%HQCA is protective in WT cells
KMO KOVehicle + Toxin98%KMO knockout is inherently protective
KMO KOHQCA + Toxin99%HQCA provides no additional benefit; its target is absent

Synthesizing the Evidence: A Comparative Guide to Method Selection

Each of these three methods provides a unique and essential piece of the target validation puzzle. A combination of all three provides the highest degree of confidence.

MethodQuestion AnsweredKey StrengthsKey Limitations
CETSA Does the compound bind to the target in a cell?Measures direct physical interaction in a native environment; label-free.Does not measure function; requires a good antibody; can be low-throughput.
Cellular Assay Does binding inhibit the target's function?Measures functional consequence of target engagement; provides quantitative potency (IC₅₀).Indirect; a downstream effect could be measured; requires a specific functional assay.
CRISPR KO Is the target necessary for the compound's effect?The "gold standard" for genetic validation; definitively links target to phenotype.[14]Labor-intensive and time-consuming to generate and validate cell lines; potential for genetic compensation.

Conclusion and Recommended Workflow

The validation of a molecular target is a cornerstone of modern drug discovery, transforming a promising molecule into a rationally developable therapeutic candidate. For a compound like 4-Hydroxyquinoline-7-carboxylic acid with a plausible but unconfirmed target such as KMO, a systematic, multi-pronged approach is essential.

We recommend a tiered workflow:

  • Start with CETSA: First, confirm direct physical binding in the cell. A positive result provides the justification to proceed.

  • Confirm with a Functional Assay: Next, demonstrate that this binding leads to a functional consequence (inhibition) and determine the compound's cellular potency (IC₅₀).

  • Finalize with Genetic Validation: As the ultimate proof, use a CRISPR-Cas9 knockout model to demonstrate that the target is absolutely necessary for the compound's cellular phenotype.

By following this rigorous, evidence-based guide and carefully comparing the results to known benchmarks like Ro 61-8048, researchers can build an unassailable case for the molecular target of their compound, paving the way for successful preclinical and clinical development.

References

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Available at: [Link]

  • Shaw, R. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Aslibekyan, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available at: [Link]

  • Pérez-de-Castro, A. M., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. Available at: [Link]

  • Target Validation with CRISPR. (2022). Biocompare. Available at: [Link]

  • Zabala, V., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences. Available at: [Link]

  • Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Forum on Neuroscience and Nervous System Disorders. (2014). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). Available at: [Link]

  • Cellular thermal shift assay (CETSA) protocol. (n.d.). Bio-protocol. Available at: [Link]

  • Tojo, Y., et al. (2015). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS Discovery. Available at: [Link]

  • Gashaw, I. (2014). Molecular Target Validation in preclinical drug discovery. Drug Target Review. Available at: [Link]

  • Chen, T. (2008). Target validation: A door to drug discovery. Drug Discovery Today. Available at: [Link]

  • Target identification and validation. (n.d.). Fiveable. Available at: [Link]

  • CRISPR Knockout / Knockin kit Validation. (n.d.). OriGene. Available at: [Link]

  • Smith, J. R., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. (2025). Ubigene. Available at: [Link]

  • Mullard, A. (Ed.). (2012). Target Identification and Validation in Drug Discovery: Methods and Protocols. Humana Press. Available at: [Link]

  • Mole, D. J., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Pharmacology. Available at: [Link]

  • Kim, H., et al. (2018). Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048. The FASEB Journal. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Available at: [Link]

  • Shaw, R. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

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Comparative

A Head-to-Head Comparison of 4-Hydroxyquinoline-7-carboxylic Acid Scaffolds with Leading Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of kinase inhibitor discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating significant po...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies.[1][2] Among these, compounds derived from 4-hydroxyquinoline have garnered substantial interest due to their diverse biological activities. This guide provides an in-depth, head-to-head comparison of the kinase inhibitory potential of the 4-hydroxyquinoline-7-carboxylic acid scaffold and its derivatives with established kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

While direct inhibitory data for the parent compound, 4-Hydroxyquinoline-7-carboxylic acid, is not extensively available in publicly accessible literature, a significant body of research on its derivatives, particularly 8-hydroxyquinoline-7-carboxylic acid, highlights its importance as a pharmacophore for potent kinase inhibition, most notably against Pim-1 kinase.[3][4] This guide will therefore focus on the inhibitory profile of this key derivative as a representative of the 4-hydroxyquinoline-7-carboxylic acid class and compare its performance with well-characterized inhibitors targeting Pim-1 and other relevant kinases.

The Rise of Quinoline-Based Kinase Inhibitors

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile template for the design of small molecule inhibitors that can interact with the ATP-binding pocket of various kinases.[1][5] This structural motif is present in several FDA-approved kinase inhibitors, underscoring its clinical relevance.[1] The 4-hydroxyquinoline core, in particular, has been a focal point of medicinal chemistry efforts due to its synthetic tractability and the ability to introduce diverse substitutions to modulate potency and selectivity.[6]

The Focus: Pim-1 Kinase and the 8-Hydroxyquinoline-7-Carboxylic Acid Pharmacophore

Pim-1 kinase, a serine/threonine kinase, is a key regulator of cell proliferation, survival, and apoptosis.[3][4] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[7] Research has identified the 8-hydroxyquinoline-7-carboxylic acid moiety as a crucial pharmacophore for potent Pim-1 kinase inhibition.[3][4] Molecular modeling studies suggest that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of Pim-1, providing a strong rationale for its inhibitory activity.[3]

Comparative Analysis of Kinase Inhibitor Potency

To provide a comprehensive comparison, this guide evaluates the inhibitory activity of the 8-hydroxyquinoline-7-carboxylic acid scaffold against Pim-1 kinase alongside a panel of established kinase inhibitors targeting Pim-1 and other key kinases implicated in cancer signaling pathways.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

Kinase TargetInhibitorReported IC50 (nM)Reference(s)
Pim-1 8-Hydroxyquinoline-7-carboxylic acid derivs. Micromolar range[3]
SGI-17767
AZD12080.4
Quercetagetin340[8]
RAF (B-Raf) Sorafenib22
Vemurafenib31 (V600E mutant)
BTK Ibrutinib0.5
CK2 CX-4945 (Silmitasertib)1

Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes and is collated from various sources. Direct comparison is most accurate when inhibitors are tested in the same assay under identical conditions.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and the experimental approaches to probe them is crucial for a deeper understanding of kinase inhibition.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinase Cytokines->Receptor GrowthFactors Growth Factors GrowthFactors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 BAD BAD Pim1->BAD Phosphorylates p27 p27 Pim1->p27 Phosphorylates Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibits Inhibitor 8-Hydroxyquinoline- 7-carboxylic acid Derivative Inhibitor->Pim1 Inhibits

Caption: Simplified Pim-1 signaling pathway and the point of intervention by 8-hydroxyquinoline-7-carboxylic acid derivatives.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Start Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Biochem_Start->Reagents Incubation Incubate Components Reagents->Incubation Detection Detect Kinase Activity (e.g., ADP-Glo) Incubation->Detection IC50_Calc_B Calculate IC50 Detection->IC50_Calc_B Biochem_End End IC50_Calc_B->Biochem_End Cell_Start Start Cell_Culture Culture Cancer Cell Line Cell_Start->Cell_Culture Treatment Treat Cells with Inhibitor Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for Phosphorylated Substrate Lysis->Western_Blot Cell_End End Western_Blot->Cell_End IC50_Calc_C Calculate IC50 Viability_Assay->IC50_Calc_C IC50_Calc_C->Cell_End

Caption: Generalized experimental workflows for biochemical and cellular kinase inhibitor assays.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[2]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT).[2]
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration. The final concentration is typically at or near the Km of the kinase for ATP.
  • Substrate Solution: Prepare a stock solution of the specific peptide substrate for the kinase in kinase buffer at a concentration twice the final desired concentration.
  • Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to a concentration that yields a robust signal within the linear range of the assay.
  • Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., 4-hydroxyquinoline-7-carboxylic acid derivative) and control inhibitors in 100% DMSO. Further dilute these into the kinase buffer.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well low-volume plate.[2]
  • Add 2 µL of the diluted kinase solution to each well.[2]
  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[2]
  • Incubate the plate at room temperature for 60 minutes.[2]

3. Signal Detection (ADP-Glo™):

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
  • Incubate at room temperature for 40 minutes.[2]
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
  • Incubate at room temperature for 30 minutes.[2]
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Kinase Activity Assay (Western Blotting)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[9]

1. Cell Culture and Treatment:

  • Seed the chosen cancer cell line (e.g., a line with high Pim-1 expression) in appropriate culture plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the test inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.
  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
  • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.
  • A decrease in this ratio with increasing inhibitor concentration indicates target engagement and inhibition of kinase activity in the cellular environment.

Conclusion and Future Directions

The 4-hydroxyquinoline-7-carboxylic acid scaffold, particularly as exemplified by its 8-hydroxy-substituted derivatives, represents a promising foundation for the development of novel kinase inhibitors. While direct head-to-head comparative data for the parent compound remains to be fully elucidated, the potent Pim-1 inhibitory activity of its derivatives underscores the therapeutic potential of this chemical class. The provided experimental protocols offer a robust framework for researchers to further investigate the activity of these and other quinoline-based compounds, not only against Pim-1 but also across the broader kinome. Future studies should focus on synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship, optimizing for both potency and selectivity. Such efforts will be instrumental in translating the promise of the 4-hydroxyquinoline scaffold into next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025. Available from: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. 2016. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2019. Available from: [Link]

  • Novel Quinoline‐Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect. 2024. Available from: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. Available from: [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. 2007. Available from: [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. 2020. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2022. Available from: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2023. Available from: [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. 2010. Available from: [Link]

  • (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. 2010. Available from: [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. 2025. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 4-Hydroxyquinoline Derivatives as Kinase Inhibitors

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to act as kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. This guide provides an in-depth, comparative in silico docking analysis of a selection of 4-hydroxyquinoline derivatives against a prominent cancer-related kinase, offering a practical framework for researchers in drug discovery and development.

This guide will not only present the results of a comparative docking study but will also delve into the "why" behind the "how," providing the scientific rationale for each step of the computational workflow. By understanding the principles of molecular docking, researchers can more effectively leverage this powerful tool to accelerate the identification and optimization of novel therapeutic agents.

The Rationale for In Silico Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is an invaluable tool for:

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits" that are likely to bind to a specific biological target.[7]

  • Hit-to-Lead Optimization: Guiding the chemical modification of initial hits to improve their binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular interactions that govern the binding of a drug to its target, providing insights into its mechanism of action.[]

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a receptor.[7] This is achieved through a combination of a search algorithm, which generates various possible binding poses of the ligand in the receptor's active site, and a scoring function, which estimates the binding energy for each pose.[6] A lower docking score generally indicates a more favorable binding interaction.[9]

Experimental Protocol: A Validated In Silico Docking Workflow

The following protocol outlines a standardized and self-validating workflow for performing a comparative in silico docking study. This protocol is designed to be robust and reproducible, ensuring the scientific integrity of the results.

Part 1: Receptor and Ligand Preparation

The accuracy of any docking study is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the protein receptor and the small molecule ligands is paramount.

Step 1: Receptor Preparation

  • Obtain the Protein Structure: Download the three-dimensional crystal structure of the target kinase from the Protein Data Bank (PDB). For this study, we will use a representative kinase structure. It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, as this provides a valuable reference for validating the docking protocol.[10]

  • Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[11][12] While some water molecules can be critical for ligand binding, their inclusion requires more advanced simulation techniques beyond the scope of this guide.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[13] Assign partial charges to each atom using a standard force field, such as AMBER or CHARMM. This step is crucial for accurately calculating electrostatic interactions.[14]

  • Define the Binding Site: Identify the active site of the kinase. This is typically the ATP-binding pocket. If a co-crystallized ligand is present, the binding site can be defined as the region surrounding this ligand. Otherwise, binding pocket prediction algorithms can be used.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: The 2D structures of the 4-hydroxyquinoline derivatives can be drawn using chemical drawing software or downloaded from databases like PubChem.[15]

  • Generate 3D Conformations: Convert the 2D structures into 3D conformations. It is important to generate multiple low-energy conformers for each ligand to account for its flexibility.[16]

  • Assign Charges and Atom Types: As with the protein, assign partial charges and atom types to the ligands.[15]

Part 2: Molecular Docking and Analysis

With the prepared receptor and ligands, the docking simulation can be performed.

Step 3: Molecular Docking

  • Select a Docking Program: A variety of docking programs are available, both commercial and academic, such as AutoDock, Glide, and GOLD.[17] For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[18]

  • Configure the Docking Parameters: Define the search space for the docking simulation, which should encompass the entire binding site. Set the exhaustiveness of the search, which determines the computational effort spent on exploring different ligand conformations.

  • Run the Docking Simulation: Execute the docking calculation for each 4-hydroxyquinoline derivative against the prepared kinase receptor. The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Step 4: Analysis of Docking Results

  • Evaluate Docking Scores: The primary metric for comparison is the docking score, which represents the estimated free energy of binding.[19] A more negative score indicates a stronger predicted binding affinity.[20]

  • Visualize Binding Poses: Visually inspect the top-ranked binding poses for each ligand using molecular visualization software like PyMOL or Chimera.[14] This allows for a qualitative assessment of the interactions between the ligand and the protein.

  • Analyze Key Interactions: Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding of each derivative.[21] This information is crucial for understanding the structure-activity relationship (SAR).

Part 3: Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the chosen protocol.

Step 5: Re-docking of the Co-crystallized Ligand

  • Extract and Re-dock: If the chosen PDB structure contains a co-crystallized ligand, extract it from the binding site and then re-dock it using the same protocol.

  • Calculate RMSD: Calculate the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand.[10] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[22][23]

Visualizing the Docking Workflow

The following diagram illustrates the key stages of the in silico docking workflow described above.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation Phase receptor_prep Receptor Preparation (PDB Download, Cleaning, H-addition) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (2D to 3D, Charge Assignment) ligand_prep->docking analysis Results Analysis (Scores, Poses, Interactions) docking->analysis validation Protocol Validation (Re-docking, RMSD Calculation) analysis->validation

Caption: A streamlined workflow for in silico molecular docking.

Comparative Docking Analysis of 4-Hydroxyquinoline Derivatives

For this comparative study, a series of hypothetical 4-hydroxyquinoline derivatives with varying substituents were docked into the ATP-binding site of a representative kinase. The results are summarized in the table below.

DerivativeSubstituent (R)Docking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
4-HQ-01 -H-7.2MET123, LYS78
4-HQ-02 -Cl-7.8MET123, LYS78, ASP181
4-HQ-03 -OCH3-7.5MET123, LYS78
4-HQ-04 -NH2-8.1MET123, LYS78, ASP181, GLU95
4-HQ-05 -CF3-7.9MET123, LYS78

Interpreting the Results: Structure-Activity Relationships

The docking results provide valuable insights into the structure-activity relationship of these 4-hydroxyquinoline derivatives.

  • Impact of Halogenation: The introduction of a chlorine atom (4-HQ-02) resulted in a more favorable docking score compared to the unsubstituted parent compound (4-HQ-01). This is likely due to the formation of an additional hydrogen bond with Asp181, a key residue in the kinase hinge region.

  • Role of Hydrogen Bond Donors/Acceptors: The derivative with an amino group (4-HQ-04) exhibited the best docking score. The amino group acts as a strong hydrogen bond donor, forming additional interactions with the backbone carbonyl of Glu95 and the side chain of Asp181. This highlights the importance of incorporating hydrogen bond donors and acceptors to enhance binding affinity.

  • Steric and Electronic Effects: The methoxy group (4-HQ-03) and the trifluoromethyl group (4-HQ-05) showed improved docking scores over the unsubstituted compound, but were less effective than the chloro and amino derivatives. This suggests that while electronic effects can play a role, the ability to form specific hydrogen bonds is a more dominant factor in the binding of these derivatives to the kinase active site.

The following diagram illustrates the predicted binding mode of the most potent derivative, 4-HQ-04, within the kinase active site.

binding_mode cluster_protein Kinase Active Site MET123 MET123 LYS78 LYS78 ASP181 ASP181 GLU95 GLU95 HQ4 4-HQ-04 HQ4->MET123 H-bond HQ4->LYS78 H-bond HQ4->ASP181 H-bond HQ4->GLU95 H-bond

Caption: Predicted interactions of 4-HQ-04 in the kinase active site.

Conclusion and Future Directions

This guide has provided a comprehensive overview of a standardized in silico docking workflow and its application in the comparative analysis of 4-hydroxyquinoline derivatives as potential kinase inhibitors. The results of this study demonstrate the utility of molecular docking in elucidating structure-activity relationships and guiding the design of more potent and selective inhibitors.

It is important to remember that in silico docking is a predictive tool, and the results should be interpreted with caution.[9] Experimental validation through in vitro assays is crucial to confirm the predicted binding affinities and biological activities of the designed compounds.[10] Future work should focus on synthesizing and testing these promising 4-hydroxyquinoline derivatives to validate the in silico predictions and further explore their therapeutic potential.

References

  • Rudnitskaya A, et al. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochem Mol Biol Educ. 2010 Jul;38(4):261-5. [Link]

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Comparative

A Comparative Benchmarking of the ADMET Properties of Quinoline Carboxylic Acids: An In-Depth Technical Guide

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial proper...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] Within this privileged scaffold, quinoline carboxylic acids have garnered significant attention due to their versatile structure, which allows for extensive chemical modifications to fine-tune their pharmacological profiles.[1] However, the journey of a promising bioactive compound from the laboratory bench to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2]

This guide provides a comprehensive comparative study of the ADMET properties of quinoline carboxylic acids, designed for researchers, scientists, and drug development professionals. By synthesizing data from computational predictions and experimental findings, we aim to provide a clear, objective comparison to inform lead optimization and candidate selection. This document will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent view of the current state of knowledge in this critical area of drug discovery.

The ADMET Assessment Workflow: A Roadmap to De-risking Drug Candidates

The early and comprehensive assessment of ADMET properties is a critical de-risking strategy in modern drug discovery.[3] It allows for the early identification of liabilities that could lead to clinical failure, thereby saving considerable time and resources.[4] The typical workflow for evaluating the ADMET profile of a new chemical entity, such as a quinoline carboxylic acid derivative, involves a tiered approach, starting with in silico predictions, followed by in vitro assays, and culminating in in vivo pharmacokinetic studies for the most promising candidates.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies In_Silico Computational Modeling (e.g., SwissADME, ProTox-II) Absorption Absorption (PAMPA, Caco-2) In_Silico->Absorption Prioritize Candidates Metabolism Metabolism (Liver Microsomes) Absorption->Metabolism Toxicity Toxicity (MTT Assay, hERG Assay) Metabolism->Toxicity PK_PD Pharmacokinetics (PK)/ Pharmacodynamics (PD) Toxicity->PK_PD Select Lead Candidates Metabolic_Stability Compound Quinoline Carboxylic Acid Microsomes Human Liver Microsomes + NADPH Compound->Microsomes Incubation Incubation at 37°C Microsomes->Incubation Time_Points Sampling at 0, 5, 15, 30, 60 min Incubation->Time_Points Termination Reaction Termination (Acetonitrile) Time_Points->Termination Analysis LC-MS/MS Analysis Termination->Analysis Data_Analysis Calculate t½ and Clint Analysis->Data_Analysis

Caption: Workflow for the human liver microsome stability assay.

Toxicity: Assessing the Potential for Harm

Toxicity is a major cause of drug attrition. Early assessment of potential toxicity, including cytotoxicity and cardiotoxicity, is essential.

Cytotoxicity

Cytotoxicity assays measure the ability of a compound to kill cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [2] Several studies have evaluated the cytotoxicity of quinoline carboxylic acid derivatives against various cancer cell lines. For example, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have shown significant growth inhibition capacities against the MCF7 mammary cancer cell line. [5]Another study reported the IC50 value of a quinoline-2-carboxylic acid aryl ester against the PC3 prostate cancer cell line to be 26 µg/mL. [6] Table 2: Experimental Cytotoxicity Data for Selected Quinoline Carboxylic Acids

CompoundCell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Significant growth inhibition[5]
Quinoline-3-carboxylic acidMCF7 (Breast Cancer)Significant growth inhibition[5]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)Significant growth inhibition[5]
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate Cancer)~59 (converted from 26 µg/mL)[6]
2-substituted quinoline-4-carboxylic acidsHaCaT (Healthy Keratinocytes)Low cytotoxicity observed for lead compound[7]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed the desired cell line (e.g., a cancer cell line or a healthy cell line) into a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (quinoline carboxylic acids).

    • Remove the old media from the cells and add fresh media containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. [8][9]4. Formazan Solubilization and Absorbance Measurement:

    • During the incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. [10] * Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals. [4] * Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cardiotoxicity: The hERG Channel

A significant safety concern in drug development is the potential for cardiotoxicity, often manifested as QT interval prolongation, which can lead to life-threatening arrhythmias. The primary molecular target for this adverse effect is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. [11] Interestingly, the presence of a carboxylic acid group in a molecule has been shown to generally reduce hERG binding. [12][13]This is attributed to the negatively charged carboxylate group causing unfavorable electrostatic interactions within the hERG channel binding cavity. [12][14]This is a favorable characteristic for quinoline carboxylic acids, potentially reducing their risk of cardiotoxicity compared to more basic quinoline derivatives.

Distribution and Excretion: The Final Steps of the Journey

Distribution refers to the reversible transfer of a drug from the bloodstream to the various tissues and organs of the body. Excretion is the irreversible removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile).

In vivo pharmacokinetic studies are required to fully characterize the distribution and excretion profiles of a drug candidate. One study on a potent quinoline-4-carboxylic acid derivative (compound 41) as a DHODH inhibitor reported a significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 hours after oral dosing in preclinical models, suggesting that this compound is well-absorbed and has a reasonable duration of action. [15][16]Another study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids reported improved serum levels and urinary recovery rates in rats compared to their parent compounds. [17]

Conclusion and Future Perspectives

This guide has provided a comparative overview of the ADMET properties of quinoline carboxylic acids, integrating in silico predictions with available experimental data and detailed protocols for key in vitro assays. The evidence suggests that quinoline carboxylic acids can be designed to possess favorable ADMET profiles. In particular, the presence of the carboxylic acid moiety may inherently reduce the risk of hERG-related cardiotoxicity.

However, it is crucial to acknowledge that the ADMET properties of any given quinoline carboxylic acid are highly dependent on its specific substitution pattern. The data presented here, sourced from various studies, should be considered illustrative rather than a direct head-to-head comparison. For a definitive comparative analysis, a series of quinoline carboxylic acids with systematic structural variations should be evaluated under standardized experimental conditions.

The continued application of the integrated ADMET assessment workflow, from early in silico profiling to rigorous in vitro and in vivo testing, will be instrumental in unlocking the full therapeutic potential of this important class of compounds.

References

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